molecular formula C20H33ClN2O2 B15343015 diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride CAS No. 20186-62-3

diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride

Cat. No.: B15343015
CAS No.: 20186-62-3
M. Wt: 368.9 g/mol
InChI Key: NLCPPWZDWKLFON-UHFFFAOYSA-N
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Description

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its specific chemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride involves several steps. Typically, the process starts with the preparation of the 2,4,6-trimethylphenyl isocyanate, which is then reacted with cyclohexanol to form the carbamate intermediate. This intermediate is further reacted with diethylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium;chloride
  • Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]propyl]azanium;chloride

Uniqueness

Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride is unique due to its specific cyclohexyl structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

CAS No.

20186-62-3

Molecular Formula

C20H33ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride

InChI

InChI=1S/C20H32N2O2.ClH/c1-6-22(7-2)17-10-8-9-11-18(17)24-20(23)21-19-15(4)12-14(3)13-16(19)5;/h12-13,17-18H,6-11H2,1-5H3,(H,21,23);1H

InChI Key

NLCPPWZDWKLFON-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-]

Origin of Product

United States

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